molecular formula C10H12N2O B187972 4-Methyl-1-phenylpyrazolidin-3-one CAS No. 2654-57-1

4-Methyl-1-phenylpyrazolidin-3-one

Cat. No.: B187972
CAS No.: 2654-57-1
M. Wt: 176.21 g/mol
InChI Key: ZZEYCGJAYIHIAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-phenylpyrazolidin-3-one can be synthesized through various methods. One common method involves the reaction of 1-phenylpyrazolidin-3-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to prevent contamination and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-methyl-1-phenylpyrazolidin-3-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-7-12(11-10(8)13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEYCGJAYIHIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044412
Record name 4-Methyl-1-phenylpyrazolidin-3-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very slightly yellow crystalline powder; [Acros Organics MSDS]
Record name 4-Methyl-1-phenyl-3-pyrazolidone
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Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2654-57-1
Record name 4-Methyl-1-phenyl-3-pyrazolidone
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Record name 4-Methyl-1-phenylpyrazolidin-3-one
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Record name 3-Pyrazolidinone, 4-methyl-1-phenyl-
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Record name 4-Methyl-1-phenylpyrazolidin-3-one
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Record name 4-methyl-1-phenyl-3-pyrazolidone
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Record name 4-METHYL-1-PHENYLPYRAZOLIDIN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway for the electrochemical oxidation of 4-Methyl-1-phenylpyrazolidin-3-one?

A1: The electrochemical oxidation of this compound in acetonitrile primarily leads to the formation of a 1-phenylpyrazolin-3-one. This reaction pathway aligns with the behavior observed for the parent compound, 1-phenylpyrazolidin-3-one, under similar electrochemical conditions [].

Q2: Are there other substituted 1-phenylpyrazolidin-3-one derivatives that exhibit similar electrochemical behavior?

A2: Yes, research indicates that other substituted derivatives, specifically 5-phenyl-1-phenylpyrazolidin-3-one and 4-hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one, also demonstrate a similar electrochemical oxidation pattern in acetonitrile, yielding a 1-phenylpyrazolin-3-one as the major product []. This suggests a consistent reaction mechanism within this class of compounds under oxidative electrochemical conditions.

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